molecular formula C21H17N3O2 B5686396 N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE

Cat. No.: B5686396
M. Wt: 343.4 g/mol
InChI Key: UPNHPCBHLQEETB-UHFFFAOYSA-N
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Description

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is a complex organic compound with a molecular formula of C21H17N3O2 This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, and a methoxyphenyl group attached to the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions (above 180°C) to facilitate the condensation of carboxylic acids and amines . The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-[1-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE can be compared with other benzamide derivatives and benzodiazole compounds:

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-18-10-8-17(9-11-18)24-14-22-19-13-16(7-12-20(19)24)23-21(25)15-5-3-2-4-6-15/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNHPCBHLQEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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